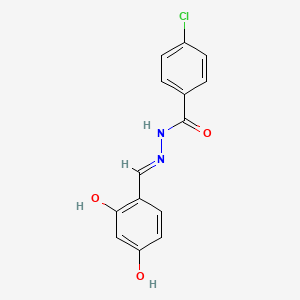

4-chloro-N'-(2,4-dihydroxybenzylidene)benzohydrazide

Descripción general

Descripción

4-chloro-N'-(2,4-dihydroxybenzylidene)benzohydrazide, also known as DHBNH, is a chemical compound that has been widely studied for its various scientific applications. It is a synthetic derivative of benzohydrazide and has been found to exhibit several biochemical and physiological effects. In

Mecanismo De Acción

4-chloro-N'-(2,4-dihydroxybenzylidene)benzohydrazide exerts its biochemical and physiological effects through multiple mechanisms of action. It has been found to scavenge free radicals and inhibit lipid peroxidation, thereby exhibiting potent antioxidant activity. 4-chloro-N'-(2,4-dihydroxybenzylidene)benzohydrazide has also been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6, thereby exhibiting anti-inflammatory activity. In addition, 4-chloro-N'-(2,4-dihydroxybenzylidene)benzohydrazide has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.

Biochemical and Physiological Effects:

4-chloro-N'-(2,4-dihydroxybenzylidene)benzohydrazide has been found to exhibit several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as catalase, superoxide dismutase, and glutathione peroxidase. 4-chloro-N'-(2,4-dihydroxybenzylidene)benzohydrazide has also been found to decrease the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), two markers of oxidative stress. In addition, 4-chloro-N'-(2,4-dihydroxybenzylidene)benzohydrazide has been found to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-chloro-N'-(2,4-dihydroxybenzylidene)benzohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 4-chloro-N'-(2,4-dihydroxybenzylidene)benzohydrazide is also relatively inexpensive compared to other antioxidants and anti-inflammatory agents. However, 4-chloro-N'-(2,4-dihydroxybenzylidene)benzohydrazide has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for its preparation. 4-chloro-N'-(2,4-dihydroxybenzylidene)benzohydrazide also has low bioavailability and requires high doses for its therapeutic effects.

Direcciones Futuras

There are several future directions for research on 4-chloro-N'-(2,4-dihydroxybenzylidene)benzohydrazide. One area of research is to explore its potential use as a chemopreventive agent for cancer. 4-chloro-N'-(2,4-dihydroxybenzylidene)benzohydrazide has been found to exhibit potent anticancer activity and may have potential as a preventive agent for cancer. Another area of research is to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-chloro-N'-(2,4-dihydroxybenzylidene)benzohydrazide has been found to exhibit neuroprotective activity and may have potential as a therapeutic agent for these diseases. Finally, further research is needed to explore the mechanism of action of 4-chloro-N'-(2,4-dihydroxybenzylidene)benzohydrazide and its potential use in combination with other drugs for enhanced therapeutic effects.

Conclusion:

In conclusion, 4-chloro-N'-(2,4-dihydroxybenzylidene)benzohydrazide is a synthetic derivative of benzohydrazide that has been extensively studied for its various scientific research applications. It exhibits potent antioxidant, anti-inflammatory, and anticancer activities and has several advantages for lab experiments. 4-chloro-N'-(2,4-dihydroxybenzylidene)benzohydrazide has several potential future directions for research, including its use as a chemopreventive agent for cancer, its use in the treatment of neurodegenerative diseases, and its potential use in combination with other drugs for enhanced therapeutic effects.

Métodos De Síntesis

4-chloro-N'-(2,4-dihydroxybenzylidene)benzohydrazide can be synthesized through a simple reaction between 2,4-dihydroxybenzaldehyde and 4-chlorobenzohydrazide in the presence of a suitable catalyst. The reaction yields 4-chloro-N'-(2,4-dihydroxybenzylidene)benzohydrazide as a yellow crystalline powder with a melting point of 238-240°C.

Aplicaciones Científicas De Investigación

4-chloro-N'-(2,4-dihydroxybenzylidene)benzohydrazide has been extensively studied for its various scientific research applications. It has been found to exhibit potent antioxidant, anti-inflammatory, and anticancer activities. 4-chloro-N'-(2,4-dihydroxybenzylidene)benzohydrazide has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. It has also been found to inhibit the growth of breast cancer cells by downregulating the expression of cyclin D1 and upregulating the expression of p21.

Propiedades

IUPAC Name |

4-chloro-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3/c15-11-4-1-9(2-5-11)14(20)17-16-8-10-3-6-12(18)7-13(10)19/h1-8,18-19H,(H,17,20)/b16-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWWKYDPEFTEEN-LZYBPNLTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN=CC2=C(C=C(C=C2)O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=C(C=C2)O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N'-(2,4-dihydroxybenzylidene)benzohydrazide | |

CAS RN |

302909-10-0 | |

| Record name | 4-CHLORO-N'-(2,4-DIHYDROXYBENZYLIDENE)BENZOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B6075949.png)

![1-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B6075950.png)

![5-fluoro-3-hydroxy-3-[2-(2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6075965.png)

![2-cyclopentyl-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6075967.png)

![2-[4-(3-ethoxy-4-methoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6075974.png)

![4-{2-[2-(3-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B6075976.png)

![3-butyl-4-[(2-ethoxy-3-pyridinyl)carbonyl]-1-methyl-2-piperazinone](/img/structure/B6075984.png)

![4-nitro-2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1-naphthol](/img/structure/B6075987.png)

![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B6076017.png)

![1-[(2-amino-5-pyrimidinyl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6076040.png)